molecular formula C16H22N2OS B249586 N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine

N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine

货号 B249586
分子量: 290.4 g/mol
InChI 键: IXBOMJXMSAXPEA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

作用机制

TAK-659 inhibits the activity of BTK, a protein kinase that plays a crucial role in the survival and proliferation of cancer cells. BTK is involved in the signaling pathways of various receptors, including the B-cell receptor (BCR) and the Toll-like receptor (TLR), which are important for the growth and survival of cancer cells. By inhibiting BTK, TAK-659 blocks these signaling pathways and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have a selective and potent inhibitory effect on BTK, with minimal activity against other kinases. It has also been shown to penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of brain tumors. In addition, TAK-659 has been shown to have a favorable safety profile in preclinical and clinical studies.

实验室实验的优点和局限性

The advantages of using TAK-659 in lab experiments include its selectivity and potency against BTK, its ability to penetrate the blood-brain barrier, and its favorable safety profile. However, the limitations include the cost and availability of the compound, as well as the need for specialized equipment and expertise for its synthesis and handling.

未来方向

There are several future directions for the research and development of TAK-659. One direction is to investigate its potential use in combination with other cancer treatments, such as immunotherapy and targeted therapy. Another direction is to explore its efficacy in the treatment of other types of cancer, such as breast cancer and lung cancer. In addition, further studies are needed to elucidate the molecular mechanisms underlying its anticancer activity and to identify potential biomarkers for patient selection and monitoring.

合成方法

The synthesis of TAK-659 involves several steps, including the preparation of the starting materials, the coupling reaction, and the purification of the final product. The starting materials, 4-(2-thienylmethoxy)benzaldehyde and N,N-dimethylaminoethylamine, are reacted in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate product. This intermediate is then treated with a reducing agent such as sodium borohydride to give the final product, TAK-659.

科学研究应用

TAK-659 has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and survival of cancer cells, both in vitro and in vivo. In addition, TAK-659 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

属性

产品名称

N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine

分子式

C16H22N2OS

分子量

290.4 g/mol

IUPAC 名称

N//',N//'-dimethyl-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C16H22N2OS/c1-18(2)10-9-17-12-14-5-7-15(8-6-14)19-13-16-4-3-11-20-16/h3-8,11,17H,9-10,12-13H2,1-2H3

InChI 键

IXBOMJXMSAXPEA-UHFFFAOYSA-N

SMILES

CN(C)CCNCC1=CC=C(C=C1)OCC2=CC=CS2

规范 SMILES

CN(C)CCNCC1=CC=C(C=C1)OCC2=CC=CS2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。